molecular formula C22H16ClN3O3S B2370390 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 899998-88-0

3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2370390
CAS No.: 899998-88-0
M. Wt: 437.9
InChI Key: NCPQETYYIZVIMQ-UHFFFAOYSA-N
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Description

This compound features a benzo[e][1,2,4]thiadiazin-4(3H)-one core substituted with a 5-chloro-2-methylphenyl group at position 2 and a benzonitrile-methyl group at position 2. Such structural attributes suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to heterocyclic sulfones .

Properties

IUPAC Name

3-[[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c1-15-9-10-18(23)12-20(15)26-22(27)25(14-17-6-4-5-16(11-17)13-24)19-7-2-3-8-21(19)30(26,28)29/h2-12H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPQETYYIZVIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a complex organic compound belonging to the class of thiadiazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties.

Molecular Structure

The molecular formula of 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is C24H21ClN2O6SC_{24}H_{21}ClN_2O_6S with a molecular weight of approximately 501.0 g/mol. Its structure features a benzonitrile moiety and a thiadiazine ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile demonstrate efficacy against various bacterial strains and fungi. For instance, derivatives tested against Candida species displayed higher potency compared to conventional antifungal agents like ketoconazole .

Anticancer Properties

Thiadiazine derivatives have been evaluated for their anticancer potential. Studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from similar structures were found to inhibit tubulin polymerization at micromolar concentrations, indicating potential as anticancer agents .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes. In particular, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases. The mechanism involves binding to the active site of the enzyme, thus preventing substrate hydrolysis .

Case Studies and Research Findings

Study Findings
Antimicrobial Testing Compounds similar to 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile showed effective inhibition against multiple Candida species in vitro .
Cytotoxicity Assessment Thiadiazine derivatives exhibited selective cytotoxicity towards MCF-7 breast cancer cells while showing minimal effects on non-cancerous MCF-12 cells .
Enzyme Inhibition Studies The compound demonstrated significant inhibition of AChE and butyrylcholinesterase (BChE), with implications for treating Alzheimer's disease .

The biological activity of 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile likely involves multiple mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors through hydrogen bonding facilitated by nitrogen atoms in the thiadiazine ring.
  • Cellular Uptake : Its structural characteristics allow for efficient cellular uptake, enhancing its bioavailability and efficacy against target cells.
  • Pathway Modulation : By inhibiting key enzymes such as AChE and BChE, it can modulate neurotransmitter levels in the brain.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazine derivatives often exhibit anticancer properties. The unique structure of 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile suggests potential interactions with cellular targets involved in cancer progression. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The presence of the benzonitrile group in this compound may also contribute to its antimicrobial efficacy. Research has demonstrated that certain thiadiazine derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

Another promising application lies in enzyme inhibition. Compounds like 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile may act as inhibitors for enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's. The structural attributes allow for effective binding to the active site of the enzyme .

Synthesis Techniques

The synthesis of 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. The detailed synthetic pathway may vary depending on the specific experimental conditions and desired yields. Techniques often include condensation reactions followed by cyclization processes to form the thiadiazine ring structure .

Table 2: Synthetic Pathway Overview

StepReaction TypeDescription
Step 1CondensationFormation of intermediate thiadiazine derivative
Step 2CyclizationClosure of the ring structure
Step 3FunctionalizationIntroduction of benzonitrile moiety

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A: 4-[4-[[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzenecarbonitrile ()

  • Structural Differences: Replaces the thiadiazin ring with a thiazolidinone core. The trifluoromethyl group increases lipophilicity compared to the chloro-methyl group in the target compound.
  • Implications: Thiazolidinones are associated with antidiabetic activity (e.g., rosiglitazone), whereas thiadiazin derivatives may target kinases or inflammatory pathways .

Compound B : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide ()

  • Structural Differences : Shares a chloro-phenyl-substituted thiadiazine ring but incorporates a pyrazole-amide side chain instead of benzonitrile.
  • Implications : The amide group may improve solubility but reduce metabolic stability compared to the benzonitrile’s resistance to hydrolysis .

Substituent Modifications

Compound C : (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one ()

  • Structural Differences: Replaces the benzonitrile group with a pyrazole-methylene-thioxothiazolidinone system.

Compound D : 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile ()

  • Structural Differences : Substitutes the thiadiazin ring with a tetrazole-pyridyl system but retains the benzonitrile group.
  • Implications : Tetrazoles act as carboxylic acid bioisosteres, offering improved bioavailability. The target compound’s sulfone group may provide superior oxidative stability .

Physicochemical and Pharmacokinetic Properties (Hypothetical Data Table)

Property Target Compound Compound A () Compound B ()
Molecular Weight ~430 g/mol ~480 g/mol ~420 g/mol
LogP 3.2 (estimated) 4.1 (trifluoromethyl effect) 2.8 (amide polarity)
Hydrogen Bond Acceptors 6 7 5
Solubility (aq.) Moderate (sulfone polarity) Low (high LogP) High (amide group)
Metabolic Stability High (resistant to oxidation) Moderate (thiazolidinone) Low (amide hydrolysis risk)

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

Methodological Answer: The synthesis involves multi-step protocols, often starting with halogenated benzo[e][1,2,4]thiadiazine derivatives. Key steps include nucleophilic substitution at the thiadiazine ring (e.g., using chloro- or fluoro-substituted intermediates) and subsequent functionalization via alkylation or arylation. For example, coupling a pre-synthesized 5-chloro-2-methylphenyl-thiadiazinone intermediate with a benzonitrile-containing methylating agent under basic conditions (e.g., K₂CO₃ in acetonitrile) is a common approach . Purity validation requires HPLC coupled with UV-Vis detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and isotopic patterns. NMR (¹H/¹³C) is critical for structural confirmation, particularly to verify the absence of unreacted starting materials or regioisomers .

Q. How can researchers confirm the structural integrity of the compound’s heterocyclic core?

Methodological Answer: X-ray crystallography is the gold standard for resolving the 3D conformation of the benzo[e][1,2,4]thiadiazine-dioxido ring system and its substituents. If crystals are unavailable, advanced NMR techniques (e.g., 2D COSY, NOESY) can map proton-proton correlations, while DFT (Density Functional Theory) calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies and electronic properties, which are cross-validated with experimental IR/Raman spectra .

Advanced Research Questions

Q. What strategies are effective for modifying the compound’s substituents to enhance bioactivity or solubility?

Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies require targeted modifications:

  • Electron-withdrawing groups (EWGs): Introduce fluorinated or nitro groups at the benzonitrile moiety to modulate electron density and improve metabolic stability .
  • Solubility enhancement: Replace the methyl group on the 5-chlorophenyl ring with polar substituents (e.g., hydroxyl or methoxy) or employ prodrug strategies (e.g., esterification of acidic protons) .
  • Regioselective substitution: Use microwave-assisted synthesis to accelerate reactions and reduce side products during thiadiazine ring functionalization .

Q. How should researchers address contradictory data in reaction yield optimization?

Methodological Answer: Contradictions in yield often arise from uncontrolled variables (e.g., solvent purity, trace moisture). A factorial experimental design (e.g., Taguchi method) can isolate critical factors:

  • Variables tested: Reaction temperature (60–120°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (0.1–5 mol%).
  • Statistical analysis: Use ANOVA to identify significant variables (p < 0.05) and response surface methodology (RSM) to model optimal conditions . For example, a study on analogous thiadiazine derivatives found that acetonitrile with 2 mol% K₂CO₃ at 80°C maximized yields (82–89%) while minimizing byproducts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 1,1-dioxido group on the thiadiazine ring increases electron deficiency at the C4 position, making it susceptible to nucleophilic attack. Kinetic studies (monitored via ¹H NMR) reveal pseudo-first-order kinetics when reacting with amines or thiols. Computational modeling (e.g., Fukui function analysis) identifies the C4 position as the most electrophilic (ƒ⁺ = 0.152), corroborating experimental regioselectivity .

Q. How can environmental fate studies be designed to assess the compound’s persistence or degradation?

Methodological Answer:

  • Hydrolytic stability: Incubate the compound in buffers (pH 3–9) at 25–50°C and monitor degradation via LC-MS. For example, sulfonamide-containing analogs degrade rapidly at pH > 7 due to sulfonic acid cleavage .
  • Photodegradation: Expose to UV light (λ = 365 nm) in aqueous solutions; identify byproducts using HRMS and QTOF fragmentation patterns. A study on similar benzothiadiazines detected hydroxylated and dimerized byproducts under UV .

Data Analysis and Validation

Q. What analytical techniques are critical for resolving spectral overlaps in NMR?

Methodological Answer: For complex proton environments (e.g., overlapping aromatic peaks in the benzonitrile region):

  • ¹H-¹³C HSQC/HMBC: Resolve couplings between protons and adjacent carbons, particularly for distinguishing methyl groups on the phenyl ring from thiadiazine protons .
  • DOSY (Diffusion-Ordered Spectroscopy): Differentiate between monomeric and aggregated species in solution, which is critical for assessing solubility .

Q. How can researchers validate computational models predicting the compound’s electronic properties?

Methodological Answer:

  • UV-Vis/ECD Spectroscopy: Compare experimental λmax values (e.g., π→π* transitions at ~300 nm) with TD-DFT calculations (CAM-B3LYP/def2-TZVP).
  • Electrochemical validation: Cyclic voltammetry (CV) measures HOMO/LUMO energies, which should align with DFT-predicted values (e.g., HOMO = −6.2 eV, LUMO = −2.8 eV for analogous compounds) .

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